2-Iodo-1,3-bis(2-methoxyphenyl)benzene (CAS 201734-86-3): Synthesis, Properties, and Applications as a Hemilabile m-Terphenyl Ligand Precursor
2-Iodo-1,3-bis(2-methoxyphenyl)benzene (CAS 201734-86-3): Synthesis, Properties, and Applications as a Hemilabile m-Terphenyl Ligand Precursor
Executive Summary
In the realm of advanced organometallic synthesis and main-group chemistry, the design of sterically demanding ligands is paramount for stabilizing highly reactive, low-coordinate species. Among these architectural tools, 2-Iodo-1,3-bis(2-methoxyphenyl)benzene (CAS: 201734-86-3)—commonly referred to as 2'-iodo-2,2''-dimethoxy-1,1':3',1''-terphenyl—serves as a premier ligand precursor.
This technical guide dissects the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound. By integrating bulky m-terphenyl shielding with the Lewis basicity of pendant methoxy groups, this molecule provides a foundation for "hemilabile" coordination, enabling the isolation of elusive catalytic intermediates.
Structural Rationale and Hemilability
The structural design of 2-iodo-1,3-bis(2-methoxyphenyl)benzene is not arbitrary; it is an engineered solution to the kinetic and thermodynamic challenges of transition metal catalysis.
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Kinetic Stabilization (Steric Shielding): The m-terphenyl backbone creates a deep, sterically hindered binding pocket. Once the iodine is converted to a metal-carbon bond, the flanking aryl rings physically block bimolecular decomposition pathways (e.g., dimerization or solvent attack).
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Thermodynamic Stabilization (Hemilability): The ortho-methoxy groups act as hemilabile donors. The oxygen atoms can reversibly coordinate to the metal center. When a reactive substrate approaches, the weak M–O dative bond breaks, opening a vacant coordination site. Once the catalytic step concludes, the M–O bond reforms, protecting the metal.
Fig 1: Hemilabile coordination of the dimethoxy-m-terphenyl ligand to a metal center.
Physicochemical Properties
Understanding the baseline properties of this precursor is critical for predicting its solubility, reactivity, and chromatographic behavior. The data below is aggregated from structural databases such as the [1] and commercial supplier specifications from .
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-Iodo-1,3-bis(2-methoxyphenyl)benzene |
| CAS Registry Number | 201734-86-3 |
| Molecular Formula | C20H17IO2 |
| Molecular Weight | 416.25 g/mol |
| Exact Mass | 416.027 g/mol |
| XLogP3 | 5.64 |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
| Appearance | White to light-yellow crystalline solid |
Synthetic Methodology & Causality
The synthesis of 2-iodo-1,3-bis(2-methoxyphenyl)benzene requires a strategic two-step approach. Direct cross-coupling of 1,3-dibromo-2-iodobenzene is chemically flawed because the C–I bond is more reactive toward oxidative addition than the C–Br bond, leading to undesired oligomerization. Therefore, the m-terphenyl backbone must be constructed first, followed by regioselective iodination.
Workflow Diagram
Fig 2: Step-by-step synthetic workflow for 2-iodo-1,3-bis(2-methoxyphenyl)benzene.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the 1,3-bis(2-methoxyphenyl)benzene intermediate. Causality: Utilizing 1,3-dibromobenzene ensures that the central 2-position remains protonated, reserving it for subsequent functionalization.
Protocol:
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Setup: In a Schlenk flask under argon, combine 1,3-dibromobenzene (1.0 equiv), 2-methoxyphenylboronic acid (2.2 equiv), and Pd(PPh3)4 (0.05 equiv).
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Solvent & Base: Add a degassed mixture of toluene, ethanol, and 2M aqueous K2CO3 (3.0 equiv) in a 2:1:1 ratio. The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.
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Reaction: Reflux the mixture at 90 °C for 24 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the emergence of a highly UV-active spot confirms the double coupling.
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Workup: Extract with dichloromethane, wash with brine, dry over anhydrous MgSO4, and purify via silica gel chromatography to yield the intermediate as a white solid.
Step 2: Directed ortho-Metalation (DoM) and Iodination
Objective: Regioselective installation of the iodine atom at the sterically hindered 2-position. Causality: Direct electrophilic halogenation of the terphenyl intermediate would yield a mixture of isomers due to the steric occlusion of the 2-position. The DoM strategy overcomes this. The Lewis basic methoxy groups coordinate the lithium cation of n-BuLi, bringing the butyl anion into immediate proximity with the central proton. This pre-organization drastically lowers the activation energy for deprotonation, overriding the steric penalty and ensuring exclusive regioselectivity.
Protocol:
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Lithiation: Dissolve 1,3-bis(2-methoxyphenyl)benzene (1.0 equiv) in anhydrous THF under strict argon. Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Dropwise, add n-BuLi (1.2 equiv, 2.5 M in hexanes).
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Equilibration: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation Check: To confirm complete metalation, quench a 0.1 mL aliquot with D2O. 1H NMR should show quantitative disappearance of the central aromatic proton (typically a triplet around 7.4 ppm).
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Electrophilic Quench: Re-cool the reaction to -78 °C. Slowly add a solution of elemental iodine (I2, 1.5 equiv) in dry THF.
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Completion: Allow the mixture to warm to room temperature overnight. The dark brown color of iodine will fade as it is consumed.
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Workup: Quench the reaction with saturated aqueous Na2S2O3. Causality: Sodium thiosulfate reduces any unreacted, electrophilic I2 to inert, water-soluble iodide (I⁻), preventing unwanted side reactions during purification. Extract with diethyl ether, dry, and recrystallize from ethanol to yield the pure 2-iodo-1,3-bis(2-methoxyphenyl)benzene.
Applications in Advanced Catalysis
Once synthesized, the C–I bond of CAS 201734-86-3 can be easily converted into a Grignard reagent or an aryllithium species via halogen-metal exchange. This activated ligand is then grafted onto transition metals (e.g., Fe, Co, Ni) or main group elements (e.g., Si, Ge, Sn). The resulting complexes, supported by suppliers like [2], are highly sought after for small molecule activation, including nitrogen fixation, carbon dioxide reduction, and the stabilization of multiple bonds between heavy main-group elements.
References
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Chemsrc. "2-iodo-1,3-bis(2-methoxyphenyl)benzene Chemical & Physical Properties." Chemsrc Database. [Link]
